molecular formula C22H19NO2 B3932159 2,3-dibenzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

2,3-dibenzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B3932159
M. Wt: 329.4 g/mol
InChI Key: BWVGTRJSWMMDPX-UHFFFAOYSA-N
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Description

2,3-Dibenzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a chemical compound with a unique structure that includes a hydroxy group and two benzyl groups attached to an isoindoline core

Preparation Methods

The synthesis of 2,3-dibenzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindoline derivatives with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent. The reaction proceeds through nucleophilic substitution, where the isoindoline nitrogen attacks the benzyl halide, followed by hydrolysis to introduce the hydroxy group.

Chemical Reactions Analysis

2,3-Dibenzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to remove the hydroxy group, forming 2,3-dibenzyl-2,3-dihydro-1H-isoindol-1-one, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl groups can be substituted with other functional groups through reactions with electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or THF, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,3-Dibenzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Medicine: Potential therapeutic applications include its use as a scaffold for developing new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,3-dibenzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydroxy group and benzyl substituents play crucial roles in its binding affinity and specificity, interacting with the target’s active site or binding pocket.

Comparison with Similar Compounds

Similar compounds to 2,3-dibenzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one include:

    3-Hydroxy-2,3-dihydro-1H-isoindol-1-one: Lacks the benzyl groups, making it less hydrophobic and potentially less active in certain biological assays.

    2,3-Dibenzyl-2,3-dihydro-1H-isoindol-1-one: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds and interact with biological targets.

    3-Anilino-2,3-dihydro-1H-inden-1-one: Contains an anilino group instead of benzyl groups, which can alter its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of hydroxy and benzyl groups, providing a balance of hydrophilicity and hydrophobicity that can be fine-tuned for specific applications.

Properties

IUPAC Name

2,3-dibenzyl-3-hydroxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c24-21-19-13-7-8-14-20(19)22(25,15-17-9-3-1-4-10-17)23(21)16-18-11-5-2-6-12-18/h1-14,25H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVGTRJSWMMDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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